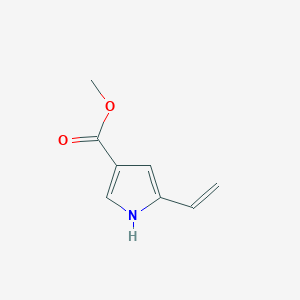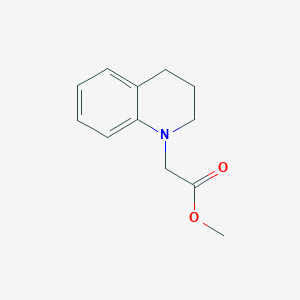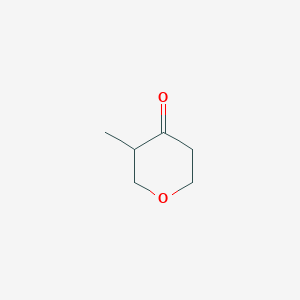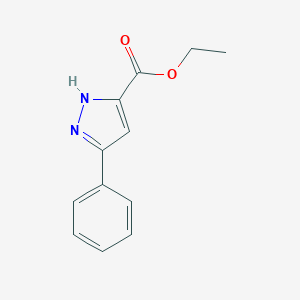
1-(ピリジン-4-イルメチル)ピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-ylmethyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a pyridine ring at the fourth position
科学的研究の応用
1-(Pyridin-4-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
The primary target of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the process of HIV-1 entry .
Mode of Action
1-(Pyridin-4-ylmethyl)piperidin-4-ol acts as a CCR5 antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-(Pyridin-4-ylmethyl)piperidin-4-ol disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The result of the action of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .
Action Environment
The action environment of 1-(Pyridin-4-ylmethyl)piperidin-4-ol is within the cellular environment, specifically at the CCR5 receptor on the cell surface . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence or absence of the CCR5 receptor on the cell surface, the pH of the environment, and the presence of other competing molecules .
準備方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-ylmethyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinemethanol with piperidin-4-one under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(Pyridin-4-ylmethyl)piperidin-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
1-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-ol and piperidine-4-one share structural similarities.
Pyridine derivatives: Compounds like pyridine-4-methanol and pyridine-4-carboxylic acid are structurally related.
Uniqueness
1-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPEMSCJGJSOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435274 |
Source


|
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-35-5 |
Source


|
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)










